molecular formula C13H9F3N2O B416546 N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B416546
M. Wt: 266.22g/mol
InChI Key: SSXVGKVTOJMWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-trifluoromethyl aniline with nicotinoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nicotinamide moiety can participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • N-(2-Trifluoromethyl-phenyl)-benzamide
  • N-(2-Trifluoromethyl-phenyl)-acetamide
  • N-(2-Trifluoromethyl-phenyl)-urea

Comparison: N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the nicotinamide group can engage in additional interactions and reactions that are not possible with simpler amides or ureas .

Properties

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)9-4-3-7-17-8-9/h1-8H,(H,18,19)

InChI Key

SSXVGKVTOJMWQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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